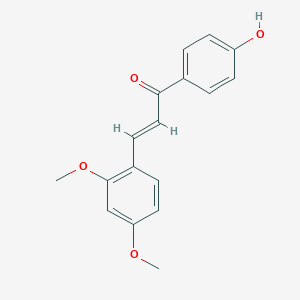
4'-ヒドロキシ-2,4-ジメトキシカルコン
概要
説明
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Exhibits significant antimalarial and antiparasitic activities, making it a candidate for developing new antimalarial drugs.
Medicine: Shows potential as an antibacterial and antifungal agent, useful in treating infections.
Industry: Can be used in the development of natural product libraries for drug discovery and development.
Safety and Hazards
The compound carries a warning signal word . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The hazard statements are H315, H319, and H335 . These codes refer to specific safety precautions that should be taken when handling this compound.
作用機序
The mechanism of action of 4’-Hydroxy-2,4-dimethoxychalcone involves multiple pathways :
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.
Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).
生化学分析
Biochemical Properties
The biochemical properties of 4’-Hydroxy-2,4-dimethoxychalcone are not fully understood. It has been identified as a bioactive compound in the ethanol extract of B. biternata, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its wide range of biological activities, it is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-2,4-dimethoxychalcone can be achieved through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4’-Hydroxy-2,4-dimethoxychalcone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4’-Hydroxy-2,4-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of halogenated chalcones.
類似化合物との比較
4’-Hydroxy-2,4-dimethoxychalcone can be compared with other chalcone derivatives such as :
4,4’-Dihydroxy-2’-methoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.
2’-Hydroxy-4,4’-dimethoxychalcone: Another derivative with distinct biological properties.
Uniqueness: 4’-Hydroxy-2,4-dimethoxychalcone stands out due to its broad spectrum of biological activities and its natural occurrence in the resin of Dracaena cochinchinensis. Its unique combination of hydroxyl and methoxy groups contributes to its diverse pharmacological properties.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYODFMSUKGY-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?
A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:
- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.
Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?
A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



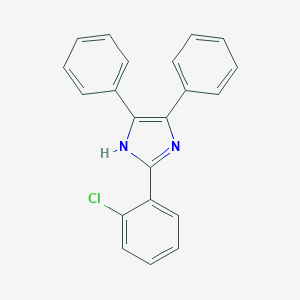

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
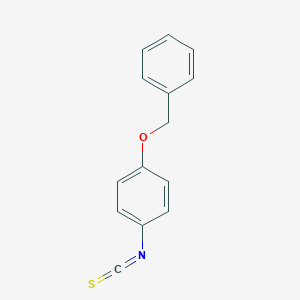
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)

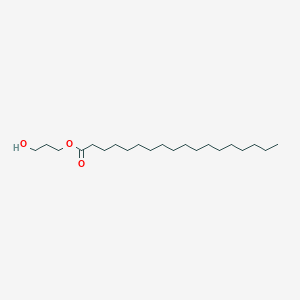




![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
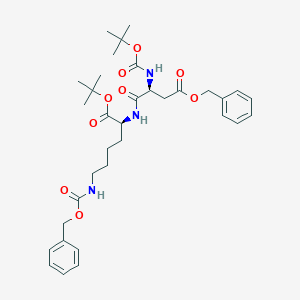
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)